molecular formula C18H17N3O2S2 B2530969 N-(3-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-24-8

N-(3-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2530969
M. Wt: 371.47
InChI Key: LGQNJIFSGLSQIQ-UHFFFAOYSA-N
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Description

The compound "N-(3-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide" is a derivative of thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiadiazole derivatives have been extensively studied due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves cyclization reactions of appropriate precursors. For instance, 1,3,4-thiadiazole derivatives can be synthesized by the cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . The synthesis process is confirmed through various analytical techniques such as IR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring attached to various substituents that influence the compound's biological activity. The structure-activity relationship studies indicate that specific substitutions on the thiadiazole ring, such as a methoxy group at the 4-position of the phenyl ring, can significantly increase binding affinity and selectivity for certain biological targets, such as human adenosine A3 receptors .

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions due to their reactive sites. For example, the amino group in the thiadiazole ring can form hydrogen bonds, which are crucial for the biological activity of these compounds. The intermolecular interactions, such as hydrogen bonding and pi-pi interactions, contribute to the stability and biological function of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as melting points, are determined to aid in the characterization of these compounds. Spectroscopic methods like IR, NMR, and mass spectrometry provide detailed information about the functional groups present and the overall molecular structure. These properties are essential for understanding the compound's behavior in biological systems and for the design of new derivatives with improved efficacy .

Scientific Research Applications

Receptor Antagonism and Signal Transduction Pathway Insights

The study of thiadiazole derivatives, including compounds structurally related to N-(3-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, has revealed their potential as selective antagonists for human adenosine A3 receptors. Notably, these compounds, through specific structural modifications, have shown significant increases in binding affinity and selectivity towards these receptors. The functional assays related to cAMP biosynthesis, a key signal transduction pathway, further demonstrate the antagonistic properties of these compounds, underscoring their potential in modulating adenosine receptor-mediated physiological processes (Jung et al., 2004).

Anticancer Potential through Selective Cytotoxicity

Research into N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, which share a core structural resemblance with N-(3-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, has provided insights into their cytotoxic effects against various cancer cell lines. Although not demonstrating superior activity to the reference drug doxorubicin, derivatives with specific substituents have shown notable cytotoxic activity against SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer) cell lines, highlighting the nuanced role structural variations play in the anticancer efficacy of these compounds (Mohammadi-Farani et al., 2014).

Glutaminase Inhibition for Cancer Therapy

In the quest for novel cancer therapies, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to N-(3-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, have been synthesized and evaluated as glutaminase inhibitors. These studies have not only confirmed the potential of such compounds in inhibiting kidney-type glutaminase (GLS), a key enzyme in cancer cell metabolism, but also identified analogs with improved drug-like properties, including aqueous solubility. This research paves the way for the development of more effective cancer treatments based on the inhibition of glutaminase (Shukla et al., 2012).

Antimicrobial and Antioxidant Activities

The exploration of thiadiazole derivatives has extended into assessing their antimicrobial and antioxidant properties. Studies have synthesized novel compounds within this class, revealing significant antibacterial and antifungal activities against a range of pathogens. This research emphasizes the therapeutic potential of thiadiazole derivatives in treating infections and their possible role in mitigating oxidative stress, indicating a broad spectrum of pharmacological applications beyond their known receptor antagonism and enzyme inhibition effects (Al-Khazragie et al., 2022).

Safety And Hazards

Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, following appropriate safety protocols.


Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, its physical and chemical properties, and its potential biological activity. This could involve both experimental studies and computational modeling.


Please note that this is a general analysis based on the structure of the compound and the groups it contains. For a more detailed and accurate analysis, specific studies and experiments would be needed.


properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-12-6-8-13(9-7-12)17-20-18(25-21-17)24-11-16(22)19-14-4-3-5-15(10-14)23-2/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQNJIFSGLSQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

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